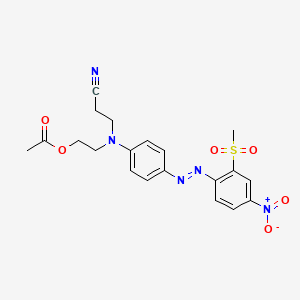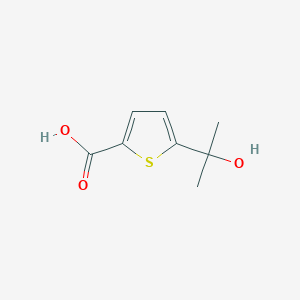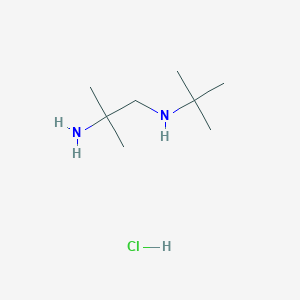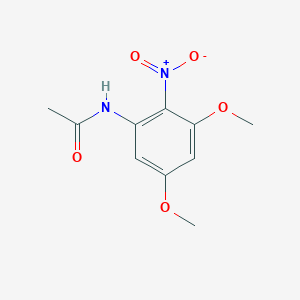
2',4-Dichloro-2,4'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4-Dichloro-2,4’-bipyrimidine is a heterocyclic organic compound with the molecular formula C8H4Cl2N4 It is a derivative of bipyrimidine, where two chlorine atoms are substituted at the 2’ and 4 positions of the bipyrimidine ring
Preparation Methods
The synthesis of 2’,4-Dichloro-2,4’-bipyrimidine typically involves the chlorination of bipyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as phosphorus trichloride or thionyl chloride, and the reaction mixture is heated to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2’,4-Dichloro-2,4’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides. Common reagents for these reactions include sodium methoxide or ammonia.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
2’,4-Dichloro-2,4’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibitors or as a ligand in the development of bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4-Dichloro-2,4’-bipyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the interactions at the molecular level .
Comparison with Similar Compounds
2’,4-Dichloro-2,4’-bipyrimidine can be compared with other similar compounds such as:
2,4-Dichloropyrimidine: A simpler compound with similar reactivity but fewer applications due to its simpler structure.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex derivative with additional functional groups that may confer different chemical properties and applications.
Properties
Molecular Formula |
C8H4Cl2N4 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-chloro-4-(4-chloropyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N4/c9-6-2-4-11-7(14-6)5-1-3-12-8(10)13-5/h1-4H |
InChI Key |
DENYITONLNCGES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)

![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)


![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)

![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)




